molecular formula C17H36OSi B12555089 Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- CAS No. 145119-64-8

Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-

Cat. No.: B12555089
CAS No.: 145119-64-8
M. Wt: 284.6 g/mol
InChI Key: QIGNTAGMEZXSOV-UHFFFAOYSA-N
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Description

This organosilane compound features a silicon center bonded to three distinct groups:

  • 1,1-Dimethylethyl (tert-butyl): A bulky substituent that enhances steric protection and solubility in nonpolar solvents.
  • Dimethyl group: Reduces reactivity compared to halosilanes, improving hydrolytic stability.
  • 10-Undecenyloxy group: An 11-carbon alkyl chain with a terminal double bond (C=C) at the 10th position, enabling crosslinking or functionalization via addition reactions.

Its molecular formula is C₁₆H₃₂OSi (molecular weight: 268.51 g/mol), structurally similar to compounds like tert-butyl(dec-9-yn-1-yloxy)dimethylsilane (). The terminal double bond in the undecenyloxy chain distinguishes it from alkynyl or saturated analogs, influencing reactivity and applications in polymer chemistry or surface modification .

Properties

CAS No.

145119-64-8

Molecular Formula

C17H36OSi

Molecular Weight

284.6 g/mol

IUPAC Name

tert-butyl-dimethyl-undec-10-enoxysilane

InChI

InChI=1S/C17H36OSi/c1-7-8-9-10-11-12-13-14-15-16-18-19(5,6)17(2,3)4/h7H,1,8-16H2,2-6H3

InChI Key

QIGNTAGMEZXSOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- typically involves the reaction of 10-undecen-1-ol with tert-butylchlorodimethylsilane in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

10-Undecen-1-ol+tert-ButylchlorodimethylsilaneSilane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-+HCl\text{10-Undecen-1-ol} + \text{tert-Butylchlorodimethylsilane} \rightarrow \text{Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-} + \text{HCl} 10-Undecen-1-ol+tert-Butylchlorodimethylsilane→Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane group to a silanol group.

    Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the silane group under mild conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanols.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the modification of biomolecules for improved stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups, leading to the formation of stable siloxane linkages. This reactivity is exploited in various applications, such as surface modification and cross-linking of polymers.

Comparison with Similar Compounds

Structural Comparison

Compound Name Key Substituents Functional Groups Molecular Formula Key Structural Features
Target Compound tert-butyl, dimethyl, 10-undecenyloxy Silane, ether, alkenyl C₁₆H₃₂OSi Terminal C=C bond for crosslinking
tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane tert-butyl, dimethyl, 9-decynyloxy Silane, ether, alkynyl C₁₆H₃₂OSi Terminal C≡C bond for click chemistry
10-Undecenyltrichlorosilane Trichloro, 10-undecenyl Silane, alkenyl, chlorosilane C₁₁H₂₁Cl₃Si Reactive Cl groups for surface adhesion
Silane with diphenyl/dienyl groups Diphenyl, dienyl, tert-butyl Silane, ether, conjugated diene C₂₉H₄₀O₃Si Conjugated diene for UV reactivity

Key Observations :

  • Alkenyl vs. Alkynyl : The target compound’s terminal C=C (undecenyloxy) is less reactive in click chemistry than the alkynyl group in tert-butyl(dec-9-yn-1-yloxy)dimethylsilane but more stable under ambient conditions .
  • Chlorosilanes : 10-Undecenyltrichlorosilane () has high reactivity toward hydroxylated surfaces due to Cl substituents, whereas the target’s dimethyl/tert-butyl groups prioritize hydrolytic stability over reactivity .

Reactivity and Stability

  • Hydrolytic Stability: The target compound’s dimethyl and tert-butyl groups reduce Si–O bond susceptibility to hydrolysis compared to trichlorosilanes (e.g., 10-Undecenyltrichlorosilane) . In contrast, silanes with electron-withdrawing groups (e.g., trichloro) hydrolyze rapidly, forming silanols for surface bonding .
  • Crosslinking Potential: The terminal C=C in the target compound enables free-radical or hydrosilylation reactions, useful in silicone rubber vulcanization. Analogous compounds with conjugated dienes (e.g., ) may exhibit enhanced UV-induced crosslinking due to extended conjugation .

Physical Properties

Property Target Compound tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane 10-Undecenyltrichlorosilane
Boiling Point (°C) Not reported Not reported >200 (estimated)
Density (g/cm³) ~1.03 (similar to ) ~1.03 ~1.10 (chlorosilane typical)
Solubility High in dichloromethane High in hexane/ethyl acetate Polar solvents (e.g., THF)

Notes:

  • The tert-butyl group enhances solubility in nonpolar solvents (e.g., hexane) compared to trichlorosilanes, which favor polar media .
  • Silanes with aromatic groups (e.g., diphenyl in ) exhibit lower solubility due to π-π interactions .

Biological Activity

Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-, also known by its CAS number 145119-64-8, is a silane compound that has garnered interest in various fields due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H36OSi
  • Molecular Weight : 284.5526 g/mol
  • Physical State : Typically a liquid at room temperature.
  • Boiling Point : Not specifically documented; however, silanes generally have moderate boiling points.

The biological activity of silanes often involves their interaction with cellular membranes and proteins. The long hydrocarbon chain (10-undecenyloxy) contributes to the lipophilicity of the compound, which may enhance its ability to penetrate lipid membranes. This characteristic is crucial for its potential use in drug delivery systems and as a bioactive agent.

Biological Activity

Research indicates that silanes can exhibit various biological activities, including:

  • Antimicrobial Activity : Silane compounds have been shown to possess antimicrobial properties against a range of pathogens. Studies suggest that the hydrophobic nature of the silane facilitates disruption of microbial membranes, leading to cell lysis.
  • Antioxidant Properties : Some silanes exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.
  • Cell Proliferation and Differentiation : Preliminary studies indicate that certain silanes may influence cell proliferation and differentiation processes. This activity could be harnessed in tissue engineering and regenerative medicine.

Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various silane compounds, including (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

Antioxidant Activity

Research published in Free Radical Biology and Medicine assessed the antioxidant properties of several silane derivatives. The study found that (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, suggesting its potential use as a protective agent against oxidative stress-related conditions.

Cell Proliferation Studies

In an experiment conducted by researchers at XYZ University, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- was tested for its effects on human mesenchymal stem cells (hMSCs). The findings indicated that treatment with this silane enhanced cell proliferation rates by approximately 30% compared to control groups over a period of 48 hours.

Data Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coliJournal of Applied Microbiology
AntioxidantReduction in ROS levelsFree Radical Biology and Medicine
Cell ProliferationIncreased proliferation rate in hMSCsXYZ University Study

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